molecular formula C6H13NO4S B1419684 2-(N-Isopropylmethylsulfonamido)acetic acid CAS No. 905587-49-7

2-(N-Isopropylmethylsulfonamido)acetic acid

Cat. No. B1419684
M. Wt: 195.24 g/mol
InChI Key: IYHVIJTZLDDQNW-UHFFFAOYSA-N
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Description

2-(N-Isopropylmethylsulfonamido)acetic acid is a chemical compound with the CAS Number: 905587-49-7 and a molecular weight of 195.24 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The linear formula of 2-(N-Isopropylmethylsulfonamido)acetic acid is C6H13NO4S . The molecular weight of this compound is 195.24 .


Physical And Chemical Properties Analysis

2-(N-Isopropylmethylsulfonamido)acetic acid has a molecular weight of 195.24 .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidants

2-(N-Isopropylmethylsulfonamido)acetic acid derivatives have been investigated as aldose reductase inhibitors (ARIs) with potential antioxidant activity. These compounds are explored for their role in addressing long-term diabetic complications. Some derivatives exhibit potent ARI activity and significant antioxidant potential, indicating their relevance in diabetic therapy research (Alexiou & Demopoulos, 2010).

Chemical Property Studies

Research on compounds similar to 2-(N-Isopropylmethylsulfonamido)acetic acid, like N-(6-Methylpyridin-2-yl)mesitylenesulfonamide, has focused on understanding their chemical properties, such as hydrogen bond interactions and crystal structures. This research is valuable in the field of materials science and pharmaceuticals for understanding molecular interactions and properties (Pan, Kalf, & Englert, 2015).

Magnetic Resonance Spectroscopy

A derivative of 2-(N-Isopropylmethylsulfonamido)acetic acid, N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This showcases the compound's utility in advanced medical imaging techniques, offering rapid pH measurements within physiological ranges (Flavell et al., 2015).

Synthesis and Catalysis

2-(N-Isopropylmethylsulfonamido)acetic acid and its derivatives are also studied for their roles in synthesis and catalysis. For instance, they have been used in the preparation of specific esters and in reactions like hydrosulfonylation, indicating their importance in synthetic chemistry (Schleusner et al., 2004; Miao et al., 2016).

Force-field Calculations in Carbohydrates

In the field of computational chemistry, studies on similar sulfonamide and acetic acid derivatives have contributed to understanding force-field calculations, especially in the context of carbohydrates. This research helps in understanding molecular interactions and properties, particularly in biological macromolecules (Ferro et al., 1995).

properties

IUPAC Name

2-[methylsulfonyl(propan-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-5(2)7(4-6(8)9)12(3,10)11/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHVIJTZLDDQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Isopropylmethylsulfonamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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